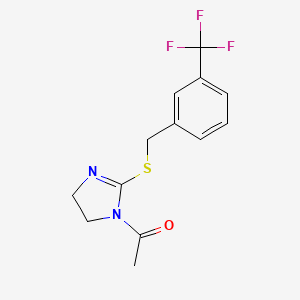

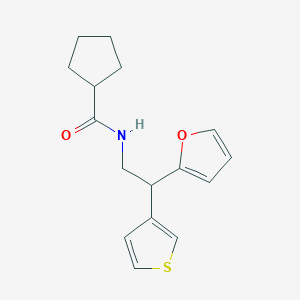

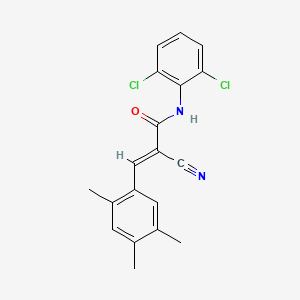

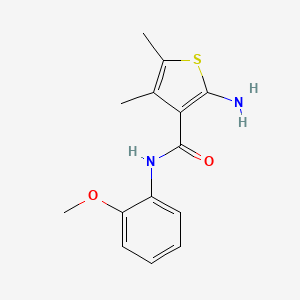

![molecular formula C26H20F3N5OS B2472530 3-({4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}carbonyl)benzimidazo[1,2-c]quinazoline-6(5H)-thione CAS No. 688792-48-5](/img/structure/B2472530.png)

3-({4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}carbonyl)benzimidazo[1,2-c]quinazoline-6(5H)-thione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-({4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}carbonyl)benzimidazo[1,2-c]quinazoline-6(5H)-thione is a useful research compound. Its molecular formula is C26H20F3N5OS and its molecular weight is 507.54. The purity is usually 95%.

BenchChem offers high-quality 3-({4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}carbonyl)benzimidazo[1,2-c]quinazoline-6(5H)-thione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-({4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}carbonyl)benzimidazo[1,2-c]quinazoline-6(5H)-thione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Properties

The compound F6548-3402 has garnered attention due to its potential as an anticancer agent. Researchers have synthesized a variety of 3-trifluoromethyl-5,6-dihydro-[1,2,4]triazolo pyrazine derivatives from F6548-3402 by treating it with isocyanates in the presence of triethylamine. These derivatives were obtained in excellent yields under mild reaction conditions . Notably, these compounds were screened for their antiproliferative activity against two human colon cancer cell lines: HCT-116 and HT-29. The IC50 range for these derivatives was estimated to be 6.587 to 11.10 µM, with compound RB7 showing remarkable anticancer activity against HT-29 cells. Further investigations revealed that RB7 induced the mitochondrial apoptotic pathway, leading to cell death via this pathway .

Antiviral Applications

While not directly related to F6548-3402, it’s worth noting that certain isatin derivatives (such as methylthiazol-2(3H)-ylidene)hydrazineylidene)indolin-2-one) have displayed prominent antiviral activities as HIV reverse transcriptase inhibitors . Although this specific compound is not directly mentioned in the literature, it highlights the potential of related structures in antiviral drug development.

Synthesis of Trifluoromethylpyridines

Trifluoromethylpyridines (TFMPs) are essential intermediates in the synthesis of various crop-protection products. Among TFMP derivatives, 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF) is in high demand. Various methods for synthesizing 2,3,5-DCTF have been reported, emphasizing the importance of trifluoromethyl-substituted pyridines in agrochemical applications .

Other Potential Applications

While the literature primarily focuses on anticancer and antiviral properties, the unique structure of F6548-3402 suggests potential applications beyond these fields. Further investigations could explore its use in drug design, as pyrazine-based compounds have shown promise in diverse therapeutic areas, including antidepressants, antipsychotics, antihistamines, antioxidants, and anti-inflammatory agents .

Mechanism of Action

Target of Action

Similar compounds with a trifluoromethylphenyl piperazine structure have been found to interact with various receptors, including serotonin receptors

Mode of Action

The exact mode of action of F6548-3402 is currently unknown. Compounds with similar structures have been found to promote the release of serotonin

Biochemical Pathways

If it does indeed influence serotonin levels, it could potentially impact various serotonin-dependent pathways, including mood regulation, sleep, and digestion .

Result of Action

If it does modulate serotonin levels, it could potentially have effects on mood, sleep, and other serotonin-regulated functions .

properties

IUPAC Name |

(6-sulfanylidene-5H-benzimidazolo[1,2-c]quinazolin-3-yl)-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H20F3N5OS/c27-26(28,29)17-4-3-5-18(15-17)32-10-12-33(13-11-32)24(35)16-8-9-19-21(14-16)31-25(36)34-22-7-2-1-6-20(22)30-23(19)34/h1-9,14-15H,10-13H2,(H,31,36) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIGFAVJNUGNVOL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC(=C2)C(F)(F)F)C(=O)C3=CC4=C(C=C3)C5=NC6=CC=CC=C6N5C(=S)N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H20F3N5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

507.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(6-sulfanylidene-5H-benzimidazolo[1,2-c]quinazolin-3-yl)-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]methanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

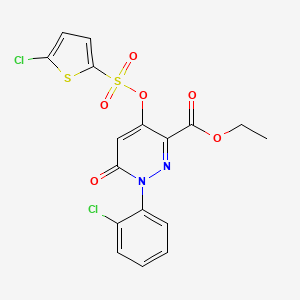

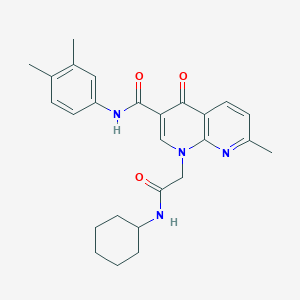

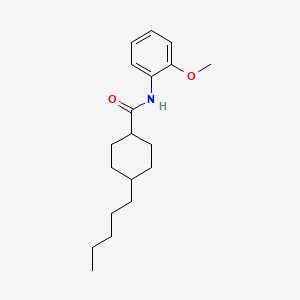

![Ethyl 2-[[2-[[5-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B2472447.png)